molecular formula C7H17NO B2806801 1-Methoxy-4-methylpentan-3-amine CAS No. 1251028-20-2

1-Methoxy-4-methylpentan-3-amine

Cat. No.: B2806801
CAS No.: 1251028-20-2
M. Wt: 131.219
InChI Key: CXXJHGDHEXDWPQ-UHFFFAOYSA-N
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Description

1-Methoxy-4-methylpentan-3-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a pentane backbone with an amine functional group (-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-methylpentan-3-amine can be synthesized through reductive amination of the corresponding ketone or aldehyde. The process involves the reaction of 1-methoxy-4-methylpentan-3-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) . The reaction typically occurs under mild conditions and yields the desired amine with high selectivity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts based on earth-abundant metals, such as iron or cobalt, can be employed to facilitate the reductive amination process .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-methylpentan-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with different functional groups.

Scientific Research Applications

1-Methoxy-4-methylpentan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methoxy-4-methylpentan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The methoxy group may also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-Methoxy-4-methylpentan-3-amine is unique due to the combination of a methoxy group and an amine group on the same molecule, providing a versatile platform for various chemical transformations and applications

Properties

IUPAC Name

1-methoxy-4-methylpentan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2)7(8)4-5-9-3/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXJHGDHEXDWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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